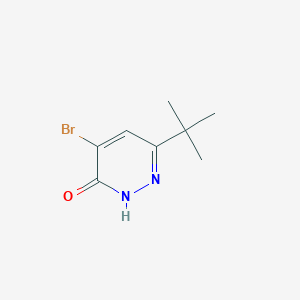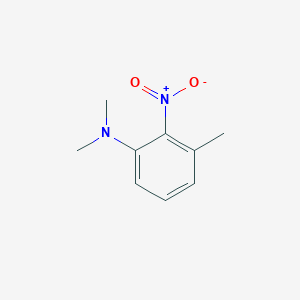
N,N,3-Trimethyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3-Trimethyl-2-nitroaniline is an organic compound belonging to the class of nitroanilines It features a nitro group (-NO2) and three methyl groups (-CH3) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,3-Trimethyl-2-nitroaniline can be synthesized through nitration of N,N,3-trimethylaniline. The nitration process typically involves the reaction of N,N,3-trimethylaniline with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: As mentioned, reducing agents like hydrogen gas with a catalyst or sodium borohydride are commonly used.
Major Products Formed:
Scientific Research Applications
N,N,3-Trimethyl-2-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-2-nitroaniline involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s hydrophobicity and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
2-Nitroaniline: Contains a nitro group but lacks the additional methyl groups, resulting in different chemical properties and reactivity.
N,N,2,3-Trimethyl-4-nitroaniline: Another nitroaniline derivative with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: N,N,3-Trimethyl-2-nitroaniline is unique due to the presence of both nitro and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where such properties are desired .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N,N,3-trimethyl-2-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-7-5-4-6-8(10(2)3)9(7)11(12)13/h4-6H,1-3H3 |
InChI Key |
AXGNMFJYRDTQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



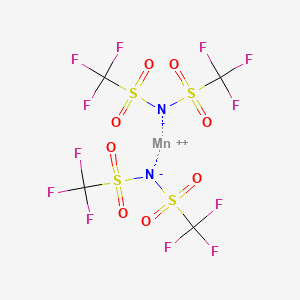

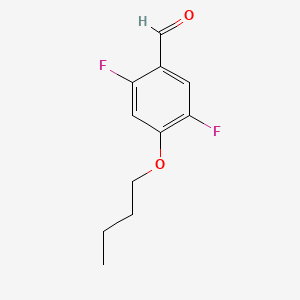
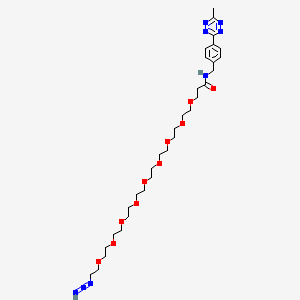




![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
